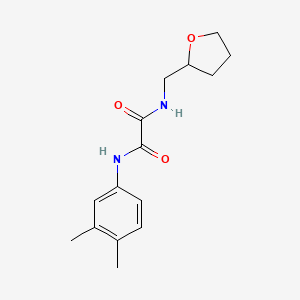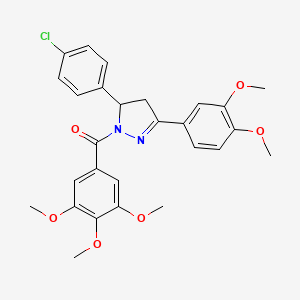
N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine est un composé organique complexe qui appartient à la classe des benzoxadiazoles
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Chacune de ces étapes nécessite des conditions de réaction spécifiques, telles que l’utilisation d’acides forts pour la nitration, d’agents halogénants pour l’halogénation et de sources d’amines pour l’amination.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage dans des conditions spécifiques.
Réduction : Le groupe nitro peut être réduit en groupe amine à l’aide d’agents réducteurs.
Substitution : Les atomes d’halogène (brome et chlore) peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitro peut produire un dérivé amine, tandis que la substitution des atomes d’halogène peut produire divers benzoxadiazoles substitués.
Applications de la recherche scientifique
N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Médecine : Explored for its potential therapeutic applications, including drug development.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les colorants.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action de N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence de plusieurs groupes fonctionnels lui permet d’interagir avec diverses molécules biologiques, inhibant ou activant potentiellement des enzymes ou des récepteurs spécifiques. Le mécanisme exact peut varier en fonction de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-méthylphényl)-4-bromo-benzamide : Structure similaire, mais sans les groupes nitro et amine.
N-(3-bromo-4-méthylphényl)-2-(4-chlorophényl)-N-(1-méthyl-4-pipéridinyl)acétamide : Structure similaire avec des groupes fonctionnels supplémentaires.
Unicité
N-(3-bromo-4-méthylphényl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine est unique en raison de la combinaison de groupes brome, chlore, nitro et amine dans sa structure
Propriétés
Formule moléculaire |
C13H8BrClN4O3 |
|---|---|
Poids moléculaire |
383.58 g/mol |
Nom IUPAC |
N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C13H8BrClN4O3/c1-6-2-3-7(4-8(6)14)16-10-5-9(15)11-12(18-22-17-11)13(10)19(20)21/h2-5,16H,1H3 |
Clé InChI |
CTYPFTOOABYPMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)



![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
